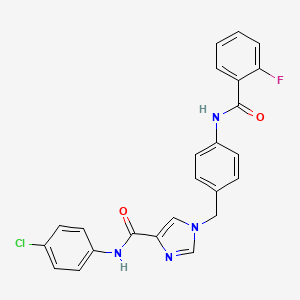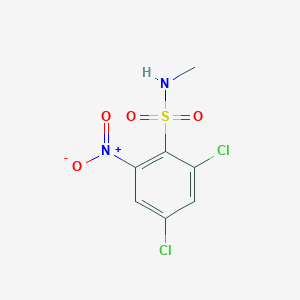![molecular formula C9H14O3 B2728535 (2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate CAS No. 2620631-82-3](/img/structure/B2728535.png)
(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the types of reactions a compound can undergo. This can include reactions with acids, bases, oxidizing agents, reducing agents, and more . Specific reaction data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more . Specific physical and chemical property data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.Aplicaciones Científicas De Investigación
Acid-Catalyzed Reactions and Ring Expansion
W. Adam and E. Crämer (1987) explored acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to the discovery of hydroxy esters and other products through carbenium ion chemistry. This study highlights the potential for transannular ring expansion in monocyclic substrates, a concept that could be applied to similar spirocyclic compounds (Adam & Crämer, 1987).
Novel Synthesis Techniques
B. Föhlisch, Derar Abu Bakr, and P. Fischer (2002) reported a novel synthesis of bornane derivatives via solvolysis reactions, demonstrating the application of spirocyclic compounds in creating complex molecular structures that may offer new opportunities for chemical synthesis and modification (Föhlisch et al., 2002).
Enzymatic Asymmetric Synthesis
K. Naemura and A. Furutani (1990) demonstrated the enzyme-catalyzed asymmetric synthesis of a spiro[3.3]heptane derivative, showcasing the utility of biological catalysts in producing spirocyclic compounds with axial chirality and potential applications in drug discovery and stereochemical studies (Naemura & Furutani, 1990).
Structural Analysis and Drug Discovery
Anton V. Chernykh et al. (2015) analyzed the structure of spiro[3.3]heptane-1,6-diamines and compared them to cyclohexane scaffolds. This study not only advances our understanding of spirocyclic compounds' structural characteristics but also suggests their potential application as building blocks in drug discovery, specifically as surrogates for cyclohexane derivatives in ADME optimization (Chernykh et al., 2015).
Conformationally Restricted Amino Acid Analogues
D. Radchenko, O. Grygorenko, and I. Komarov (2008) synthesized glutamic acid analogs based on the spiro[3.3]heptane scaffold. This work contributes to the field of neurochemistry and pharmacology by providing tools to probe the topologies of glutamate receptors with conformationally restricted ligands, potentially aiding in the design of novel therapeutics (Radchenko et al., 2008).
Mecanismo De Acción
The mechanism of action of a chemical compound refers to how it interacts at the molecular level. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with other molecules . Specific mechanism of action data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.
Safety and Hazards
Understanding the safety and hazards of a chemical compound is crucial for handling and storage. This can include information on toxicity, flammability, reactivity, and environmental impact . Specific safety and hazard data for “(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate” is not available in the search results.
Propiedades
IUPAC Name |
methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFKYDNBPCSHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
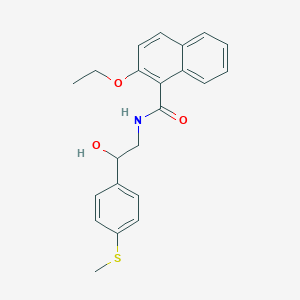
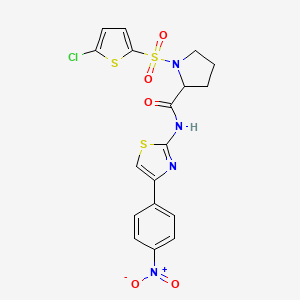
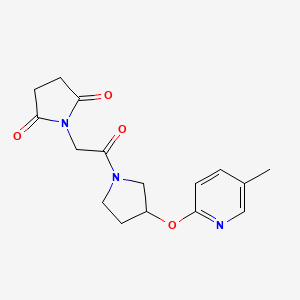
![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
